Triethylene glycol dinitrate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-nitrooxyethoxy)ethoxy]ethyl nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O8/c9-7(10)15-5-3-13-1-2-14-4-6-16-8(11)12/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCQZYRSTIRJFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCO[N+](=O)[O-])OCCO[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051572 | |
| Record name | Triethylene glycol dinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111-22-8 | |
| Record name | Triethylene glycol, dinitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethylene glycol dinitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2,2'-[(1,2-ethanediyl)bis(oxy)]bis-, 1,1'-dinitrate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethylene glycol dinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[ethane-1,2-diylbis(oxy)]bisethyl dinitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.498 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TRIETHYLENE GLYCOL DINITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X99UD6JTA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Process Optimization
Nitration Reactions of Polyols
The nitration of polyols, such as Triethylene glycol, is a well-established method for producing nitrate (B79036) esters. dtic.mil TEGDN is synthesized by nitrating TEG with a mixed acid solution under carefully controlled conditions. imemg.org
The reaction proceeds in a stepwise manner, with the initial formation of a mononitrate intermediate followed by the nitration of the second hydroxyl group to yield Triethylene glycol dinitrate.
The composition and ratio of the mixed acids, as well as the ratio of the nitrating agent to the polyol, significantly impact the yield of TEGDN. A common mixed acid composition used for the nitration of Triethylene glycol consists of approximately 30% to 60% by weight of nitric acid, with the remainder being sulfuric acid. google.com
Research has shown that the weight ratio of nitric acid to sulfuric acid and the molar ratio of nitric acid to Triethylene glycol are critical parameters. In one optimization study, a HNO₃/H₂SO₄ weight ratio of 60:40 and a HNO₃/TEG molar ratio of 4:1 were identified as optimal, resulting in a maximum TEGDN yield of 95.2%. researchgate.net Another source suggests a 75:25 weight ratio of nitric acid to sulfuric acid is typically used, with a nitric acid-to-glycol molar ratio of 2:1 being sufficient for complete esterification, leading to yields exceeding 95% in optimized batch processes.
The amount of mixed acid used is generally in excess of the stoichiometric amount required for the complete conversion of the glycol to its dinitrate form. google.com This excess of nitric acid helps to drive the reaction to completion. google.com
Table 1: Influence of Acid Ratios on TEGDN Synthesis Yield
| HNO₃/H₂SO₄ Weight Ratio | HNO₃/TEG Molar Ratio | Reported Yield |
|---|---|---|
| 60:40 | 4:1 | 95.2% researchgate.net |
Temperature control is a critical aspect of the nitration process due to the exothermic nature of the reaction. google.com Maintaining a low temperature is essential to prevent side reactions and the decomposition of the nitrate ester product. google.com Batch nitration reactions for TEGDN are typically conducted at temperatures ranging from 0°C to 25°C. google.com Some protocols suggest a narrower range of -15°C to +10°C to effectively control the exothermic process. smolecule.com Temperatures below 0°C may cause reactants to freeze and separate, while temperatures above 25°C can lead to product decomposition. google.com
Kinetic studies have demonstrated that the nitration reaction is rapid. Under specific conditions, the reaction can reach essential equilibrium within 6 to 11 minutes after the final addition of the glycol at temperatures between -15°C and +10°C. smolecule.com The reaction rate is influenced by the concentration of water in the mixed acid, with higher water content generally slowing down the reaction.
Advanced Synthetic Approaches
To enhance the safety, efficiency, and scalability of TEGDN synthesis, advanced manufacturing techniques have been explored. These methods offer better control over reaction parameters and can lead to improved yields and product purity.
Continuous flow microreactors have emerged as a promising technology for the synthesis of energetic materials like TEGDN. researchgate.net These systems offer significant advantages over traditional batch processes, including superior heat and mass transfer, which allows for better temperature control and a safer reaction environment. researchgate.net
In the microreactor synthesis of TEGDN, the alcohol and the mixed nitric-sulfuric acid are introduced into a chip-based microreactor. researchgate.net Studies have shown that this technique can achieve a yield of 86.39%. researchgate.net The efficient heat dissipation in microreactors allows for the use of higher reaction temperatures, up to 25°C, compared to some batch processes. researchgate.net The yield in microreactor synthesis is influenced by the molar ratio of the nitrating agent to the alcohol and the liquid hourly space velocity (LHSV). researchgate.net Research indicates that at a low acid-to-alcohol ratio, the yield decreases with an increase in LHSV. However, at a higher molar ratio, the yield is less sensitive to changes in LHSV. researchgate.net An optimal nitric acid to triethylene glycol molar ratio of 4 was identified in one study. researchgate.net
To systematically optimize the synthesis of TEGDN and identify the most influential process parameters, Design of Experiment (DoE) methodologies such as the Taguchi method have been employed. researchgate.net This statistical approach allows for the efficient investigation of multiple variables and their interactions.
A study utilizing a L9 (3³) orthogonal array of the Taguchi method investigated the effects of three key control factors at three different levels: nitration temperature, the weight ratio of HNO₃ to H₂SO₄, and the molar ratio of HNO₃ to TEG. researchgate.net The experimental data were analyzed using the signal-to-noise (S/N) ratio to determine the optimal combination of parameters for maximizing the yield of TEGDN. researchgate.net
The verification experiments confirmed that the optimal synthesizing parameters were a nitration temperature of 15°C, a HNO₃/H₂SO₄ weight ratio of 60:40, and a HNO₃/TEG molar ratio of 4:1. researchgate.net Under these optimized conditions, a maximum TEGDN yield of 95.2% was achieved. researchgate.net
Table 2: Optimal TEGDN Synthesis Parameters Determined by Taguchi Method
| Control Factor | Level 1 | Level 2 | Level 3 | Optimal Level |
|---|---|---|---|---|
| Nitration Temperature (°C) | 10 | 15 | 20 | 15 researchgate.net |
| HNO₃/H₂SO₄ Weight Ratio | 50:50 | 60:40 | 70:30 | 60:40 researchgate.net |
| HNO₃/TEG Molar Ratio | 3:1 | 4:1 | 5:1 | 4:1 researchgate.net |
| Maximum Achieved Yield | | | | 95.2% researchgate.net |
Byproduct Management and Purification Strategies
The synthesis of this compound (TEGDN) via the nitration of triethylene glycol (TEG) inevitably produces a range of byproducts that must be managed and removed to ensure the purity, stability, and performance of the final product. smolecule.comgoogle.com Effective purification is a critical step in the manufacturing process, directly impacting the energetic properties and shelf-life of the TEGDN.
The primary byproducts stem from incomplete reactions, side reactions, and residual reactants. These include unreacted starting materials, partially nitrated intermediates, and decomposition products. The presence of these impurities, particularly acidic residues, can catalyze the decomposition of the nitrate ester, compromising its stability.
Common Byproducts in TEGDN Synthesis
The nitration process can lead to the formation of several impurities that need to be addressed during purification. The table below details the common byproducts and their origins.
| Byproduct | Chemical Formula | Origin |
| Nitric Acid | HNO₃ | Unreacted nitrating agent. smolecule.com |
| Sulfuric Acid | H₂SO₄ | Unreacted component of the mixed acid nitrating agent. smolecule.com |
| Under-nitrated TEG | Not applicable | Incomplete reaction where only one of the two hydroxyl groups on the triethylene glycol molecule is nitrated. google.com |
| Nitrogen Oxides | NOₓ | Gaseous byproducts resulting from the thermal decomposition of the nitrate ester, especially if reaction temperatures are not properly controlled. |
| Water | H₂O | Formed as a byproduct of the esterification reaction. icm.edu.pl |
Strategies for managing these byproducts are centered on a multi-step purification train designed to systematically remove each class of impurity. The selection and sequence of these purification steps are optimized to achieve high-purity TEGDN suitable for its intended applications in energetic formulations. google.com
Purification Methodologies
Following the initial synthesis, the crude TEGDN product is subjected to a series of purification processes. The primary goal is to remove residual acids and other impurities. The purification train for nitrate esters often involves extensive washing and separation techniques. google.com
A typical purification sequence includes:
Initial Separation: The oily TEGDN product is first separated from the bulk of the spent nitrating acid mixture. Due to its relative insolubility, the nitrate ester can form an emulsion with the reaction mixture, which can be isolated through liquid-liquid separation techniques. google.com
Aqueous Washing: The crude product undergoes several washes with water. This step is effective in removing the majority of the residual nitric and sulfuric acids, which are highly soluble in water.
Neutralization: To remove the last traces of acidity, the product is washed with a dilute alkaline solution, such as sodium carbonate. icm.edu.pl This neutralizes any remaining acid, which is critical for the long-term stability of the TEGDN. This is followed by further washing with distilled water until the product is pH neutral. icm.edu.pl
Solvent Extraction: In some processes, an organic solvent in which the nitrate ester is soluble (e.g., methylene (B1212753) chloride, ethyl acetate) may be used to extract the TEGDN from the aqueous wash layers. google.com This can enhance the separation and purification process.
Drying and Concentration: The final step often involves removing any dissolved water and concentrating the product, sometimes under vacuum, to yield pure, anhydrous this compound. google.com
The table below summarizes the key purification strategies employed in the production of TEGDN.
| Purification Method | Purpose | Key Parameters and Considerations |
| Liquid-Liquid Separation | To isolate the crude TEGDN product from the spent acid mixture. google.com | Relies on the density difference and immiscibility of the nitrate ester and the aqueous acid phase. |
| Water Washing | To remove the bulk of residual nitric and sulfuric acids. icm.edu.pl | Multiple washing cycles are typically required. The temperature of the wash water may be controlled to optimize separation. |
| Alkaline Neutralization | To neutralize trace acidic impurities. icm.edu.pl | A weak base like sodium carbonate is used to avoid saponification (hydrolysis) of the ester. The product must be washed again with pure water to remove residual base and salts. |
| Distillation | To separate TEGDN from non-volatile impurities or components with different boiling points. smolecule.com | Performed under vacuum to lower the boiling point and prevent thermal decomposition. |
The successful implementation of these byproduct management and purification strategies is essential for producing high-purity this compound that meets the stringent requirements for use as an energetic plasticizer in propellant and explosive formulations. smolecule.com
Molecular Architecture and Electronic Structure Investigations
Theoretical Quantum Chemical Computations
Theoretical quantum chemical computations, particularly Density Functional Theory (DFT) and ab initio methods, provide valuable insights into the molecular properties of TEGDN. These computational approaches are instrumental in elucidating geometric parameters, electronic structure, and the energetic landscape of the molecule, which are often challenging to determine experimentally.
Density Functional Theory (DFT) has been effectively employed to study the structures and properties of nitrate (B79036) esters, including TEGDN. These computational methods allow for the prediction of optimized molecular geometries, including bond lengths and angles, as well as electronic properties that govern the molecule's reactivity.
The electronic structure of molecules, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can also be determined using DFT. The HOMO-LUMO gap is a critical parameter that relates to the chemical reactivity and stability of a molecule. For energetic materials like TEGDN, a smaller HOMO-LUMO gap generally suggests higher reactivity. Although specific HOMO-LUMO energy values for the TEGDN monomer are not detailed in the available literature, DFT remains a principal tool for such investigations.
Table 1: Representative DFT-Calculated Properties for Nitrate Ester Interactions (Note: Data for TEGDN monomer is not available in the reviewed literature; the table illustrates the application of DFT to related systems.)
| Parameter | Value | Method/Basis Set | Reference Compound(s) |
| Dimer Binding Energy | 27.4 kJ/mol | B3LYP/6-311++G(d,p) | TEGDN-DEGDN |
| Dimer Binding Energy | 33.1 kJ/mol | B3LYP/6-311++G(d,p) | TEGDN-Nitroglycerin |
Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, are powerful tools for the detailed analysis of molecular orbitals (MOs). These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, can provide a rigorous description of the electronic wave function and the nature of chemical bonds within a molecule like TEGDN.
The application of ab initio methods to nitrate esters allows for the visualization and analysis of the shapes and energies of molecular orbitals. This analysis is fundamental to understanding the electronic transitions and the regions of the molecule that are susceptible to electrophilic or nucleophilic attack. For nitrate esters, the molecular orbitals associated with the -ONO2 groups are of particular interest as they are directly involved in the energetic properties of the molecule.
While specific ab initio studies providing a detailed MO analysis for triethylene glycol dinitrate have not been extensively reported in the public domain, the general principles derived from such studies on smaller, related nitrate esters are applicable. These studies indicate that the HOMO is often localized on the nitrate ester groups, highlighting their role as the primary sites for initial chemical reactions, such as decomposition.
Understanding the initiation of decomposition in energetic materials is paramount for assessing their stability and safety. Theoretical methods are crucial for predicting bond dissociation energies (BDEs) and mapping out potential energy surfaces (PES) for decomposition reactions.
For nitrate esters, the initial and rate-determining step in their thermal decomposition is typically the homolytic cleavage of the RO-NO2 bond. The energy required for this bond scission is a critical parameter that dictates the thermal stability of the compound. Theoretical calculations have been performed to determine the BDE of the O-NO2 bond in this compound.
The calculated bond dissociation energy for the O-NO₂ bond in TEGDN is reported to be 156.1 kJ/mol. This value is in good agreement with experimentally determined activation energies for the thermal decomposition of TEGDN, which range from 149.24 to 162.88 kJ/mol. This consistency validates the theoretical models and confirms that the O-NO₂ bond cleavage is the primary event in the pyrolysis of TEGDN.
Table 2: Predicted Bond Dissociation Energy for TEGDN
| Bond | Calculated Bond Dissociation Energy (kJ/mol) |
| O-NO₂ | 156.1 |
Spectroscopic Characterization and Vibrational Analysis
Spectroscopic techniques are indispensable for the structural elucidation and characterization of molecules. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used to confirm the synthesis and purity of this compound and to provide detailed information about its molecular structure.
Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups.
The most prominent features in the IR spectrum of TEGDN are the strong absorption bands associated with the nitrate ester (-ONO2) groups. These include the asymmetric and symmetric stretching vibrations of the NO2 group, which are typically observed in the regions of 1630-1660 cm⁻¹ and 1270-1290 cm⁻¹, respectively. Additionally, the O-N stretching vibration of the nitrate group gives rise to absorption in the 850-870 cm⁻¹ range.
Other characteristic absorptions in the IR spectrum of TEGDN include the C-H stretching vibrations of the ethylene (B1197577) glycol backbone, which appear in the 2850-3000 cm⁻¹ region, and the C-O-C ether linkages, which show strong absorptions in the fingerprint region, typically around 1100 cm⁻¹. The absence of a broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching of the parent triethylene glycol, confirms the complete nitration of the hydroxyl groups.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Nitrate Ester (-ONO₂) | Asymmetric NO₂ Stretch | 1630 - 1660 |
| Nitrate Ester (-ONO₂) | Symmetric NO₂ Stretch | 1270 - 1290 |
| Nitrate Ester (-O-N) | O-N Stretch | 850 - 870 |
| Alkane (C-H) | C-H Stretch | 2850 - 3000 |
| Ether (C-O-C) | C-O Stretch | 1080 - 1150 |
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules by providing information about the chemical environment of individual atoms. Both ¹H NMR and ¹³C NMR spectroscopy have been used to characterize this compound and confirm its successful synthesis. rsc.org
The ¹H NMR spectrum of TEGDN displays distinct signals corresponding to the different types of protons in the molecule. The protons on the carbons adjacent to the nitrate ester groups (-CH₂-ONO₂) are the most deshielded and therefore appear at the highest chemical shift. The protons of the internal ethylene glycol units (-O-CH₂-CH₂-O-) appear at a lower chemical shift.
The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule. Similar to the proton signals, the carbons bonded to the nitrate ester groups are shifted further downfield compared to the carbons in the ether linkages. The number of distinct signals in both the ¹H and ¹³C NMR spectra is consistent with the symmetric structure of the this compound molecule. rsc.org
Table 4: ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions. Data is interpreted from spectral images.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -CH₂-ONO₂ | ~4.5 | ~70-72 |
| -O-CH₂-CH₂-O- (external) | ~3.8 | ~68-70 |
| -O-CH₂-CH₂-O- (internal) | ~3.7 | ~68-70 |
Crystallographic Analysis of Dinitrate Esters
The precise determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is fundamental to understanding its physical and chemical properties. For energetic materials such as dinitrate esters, crystallographic analysis provides critical insights into molecular conformation, intermolecular interactions, and packing efficiency, which collectively influence stability and performance. Until recently, the crystal structures of several common liquid plasticizers, including this compound (TEGDN), had not been determined despite their long history of use. acs.orgbohrium.com Groundbreaking research utilizing low-temperature X-ray diffraction has now elucidated the solid-state structures of TEGDN and its shorter-chain homologues, ethylene glycol dinitrate (EGDN) and diethylene glycol dinitrate (DEGDN), allowing for the first direct comparison of their bonding properties and crystal packing. acs.orgbohrium.com
Research Findings:
The crystal structures of TEGDN, DEGDN, and EGDN were determined by collecting single-crystal X-ray diffraction data at low temperatures (100 K). acs.org This technique was essential as these compounds are liquids at room temperature. acs.orgbohrium.com The analysis revealed distinct crystallographic parameters and molecular conformations for each compound.
Diethylene Glycol Dinitrate (DEGDN): Similar to TEGDN, DEGDN also crystallizes in the monoclinic system, but it belongs to the C2/c space group. acs.org The shorter ether-linked backbone results in a different molecular conformation compared to TEGDN. The analysis of its crystal structure provides a crucial intermediate step in understanding the structural progression of the glycol dinitrate series.
Ethylene Glycol Dinitrate (EGDN): The simplest of the three, EGDN, crystallizes in the orthorhombic crystal system with the space group Pbca. acs.org Its structure is characterized by a more compact arrangement due to the short ethylene linker between the two nitrate ester functionalities.
The comparative analysis of these three structures highlights a clear trend in their crystallographic properties. The addition of successive ethylene glycol units leads to changes in crystal symmetry, unit cell dimensions, and molecular packing, which can be correlated with their physical properties. acs.org
Below is a summary of the key crystallographic data obtained for this series of dinitrate esters.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |
| This compound (TEGDN) | C₆H₁₂N₂O₈ | Monoclinic | P2₁/c | 8.3586(3) | 10.9912(4) | 11.4550(4) | 99.308(1) | 1037.26(6) |
| Diethylene Glycol Dinitrate (DEGDN) | C₄H₈N₂O₇ | Monoclinic | C2/c | 16.5165(6) | 8.2404(3) | 12.0163(4) | 115.158(2) | 1479.91(9) |
| Ethylene Glycol Dinitrate (EGDN) | C₂H₄N₂O₆ | Orthorhombic | Pbca | 8.7617(3) | 10.9634(4) | 12.1194(5) | 90 | 1162.75(7) |
Data obtained from low-temperature X-ray diffraction studies. acs.org
Decomposition Pathways and Kinetic Studies
Thermal Decomposition Mechanisms
The thermal decomposition of triethylene glycol dinitrate involves a series of complex reactions initiated by the cleavage of its weakest chemical bonds. The primary step in the thermal decomposition of nitrate (B79036) esters like TEGDN is generally recognized as the homolytic cleavage of the O-NO₂ bond. uri.eduresearchgate.net This initial bond-breaking is the rate-determining step and requires significant energy input. uri.edu
The kinetics of TEGDN's thermal decomposition are significantly affected by ambient temperature and pressure. Under atmospheric pressure (0.1 MPa), the decomposition process is characterized by an apparent activation energy (Ea) of 106.54 kJ·mol⁻¹ and a pre-exponential factor (A) of 10⁹.¹⁷ s⁻¹. acs.org As pressure increases, these kinetic parameters change, indicating a shift in the decomposition mechanism. At 2 MPa, the activation energy rises to 120.82 kJ·mol⁻¹, with the pre-exponential factor increasing to 10¹⁰.⁵⁶ s⁻¹. acs.org
High-pressure conditions fundamentally alter the decomposition profile. Studies using high-pressure differential scanning calorimetry (PDSC) show that increased pressure leads to a decrease in the decomposition peak temperature. nih.govresearchgate.net For instance, the critical temperature for thermal explosion drops from a range of 191.05–209.86 °C at 0.1 MPa to 207.59–221.65 °C at 2 MPa, despite the increase in activation energy. acs.org This shift is attributed to a transition from a gas-phase to a liquid-phase decomposition reaction at pressures above 2 MPa. researchgate.net
| Pressure (MPa) | Apparent Activation Energy (Ea) (kJ·mol⁻¹) | Pre-exponential Factor (A) (s⁻¹) | Critical Explosion Temperature (°C) |
|---|---|---|---|
| 0.1 | 106.54 | 109.17 | 191.05 - 209.86 |
| 2.0 | 120.82 | 1010.56 | 207.59 - 221.65 |
The thermal decomposition of TEGDN yields a variety of gaseous products. The primary products resulting from the initial O-NO₂ bond cleavage and subsequent reactions are nitrogen dioxide (NO₂) and formaldehyde (B43269) (HCHO). acs.org Research indicates that the output of formaldehyde can be several times greater than that of nitrogen dioxide during the decomposition process. acs.org The release of nitrogen oxides is a characteristic feature of the decomposition of nitrate esters.
The thermal decomposition of nitrate esters like TEGDN proceeds through a free-radical mechanism. uri.eduresearchgate.net The rate-determining step is the homolytic fission of the RO-NO₂ bond, which produces an alkoxyl radical (R-O•) and a nitrogen dioxide radical (•NO₂). uri.eduresearchgate.net
R-ONO₂ → R-O• + •NO₂
Once formed, the alkoxyl radical can undergo further reactions, such as β-scission, which involves the breaking of a carbon-carbon bond to produce more stable molecules. uri.edu For TEGDN, this can lead to the formation of formaldehyde and other smaller radical species. acs.org These radicals propagate a reaction chain, leading to the complete breakdown of the molecule. While the oxidative degradation of triethylene glycol (the parent glycol) is known to form hydroperoxides through radical reactions, the involvement of peroxides in the anaerobic thermal decomposition of TEGDN is less characterized but is plausible if any oxygen is present. ntnu.no
The rate of thermal decomposition of TEGDN can be altered by the presence of catalysts. Certain nanoparticles have been shown to have a significant effect. For instance, in propellants containing a related compound, diethylene glycol dinitrate, nanothermites with copper(II) oxide (CuO) and titanium dioxide (TiO₂) act as catalysts, significantly enhancing the thermolysis process. uri.edu Conversely, some materials can have a stabilizing effect. uri.edu
In studies involving TEGDN-based propellants, the addition of manganese(II) oxalate (B1200264) (MnC₂O₄) nanoparticles was found to increase the onset temperature of the first decomposition stage and raise the activation energy by approximately 20–30 kJ/mol, indicating a stabilizing effect on the TEGDN. acs.org Cerium(III) citrate (B86180) has also been investigated as a combustion catalyst, which can lower the apparent activation energy of decomposition, particularly under low-pressure conditions. uri.edu
Photolytic Degradation Processes
Photolysis represents a significant degradation pathway for TEGDN, especially in environmental contexts. It is often the most rapid degradation process compared to hydrolysis or biological transformation. uri.edu
The kinetics of TEGDN photolysis differ between aqueous and dry conditions. In aqueous solutions, the degradation is faster, with a reported rate of 0.049 day⁻¹, which corresponds to a half-life of approximately 14 days at 25°C. uri.edu In its pure, dry form, the photolysis rate is slightly slower at 0.031 day⁻¹, corresponding to a half-life of about 22 days under the same conditions. uri.edu
| System | Photolysis Rate (day⁻¹) | Half-life (t₁/₂) (days) |
|---|---|---|
| Aqueous (Dissolved) | 0.049 | 14 |
| Dry (Pure) | 0.031 | 22 |
The products of photolysis include both simple molecules and more complex structures. Major identified products from aqueous photolysis are nitrate, formaldehyde, and formate. uri.edu In dry systems, where water is absent, other products such as glyoxal, glycolaldehyde, and various polycondensation products have also been observed. uri.eduwikipedia.org The detection of oligomers suggests that condensation reactions occur during dry photolysis. wikipedia.org
Characterization of Photodegradation Byproducts
The photodegradation of this compound (TEGDN) is a significant pathway for its environmental transformation. When exposed to simulated solar light, TEGDN undergoes photolysis, yielding a variety of byproducts. This process is considered the most rapid degradation pathway for TEGDN in the environment. researchgate.net
Research has identified several major photoproducts resulting from the photolytic degradation of TEGDN. In aqueous solutions, the primary byproducts are nitrate, formaldehyde, and formate. researchgate.net In the absence of water, other compounds such as glyoxal, glycolaldehyde, and various polycondensation products have also been observed. researchgate.net
Detailed analysis using techniques like liquid chromatography/mass spectrometry (LC/MS) has allowed for the tentative identification of more complex intermediate products formed during the photolysis of pure TEGDN. researchgate.net These findings are crucial for understanding the complete environmental fate of the compound.
The table below summarizes the byproducts identified following the photodegradation of TEGDN.
| Photodegradation Byproduct | Conditions Observed | Supporting Evidence |
| Nitrate | Aqueous Solution | Major photoproduct researchgate.net |
| Formate | Aqueous Solution | Major photoproduct researchgate.net |
| Formaldehyde | Aqueous Solution | Major photoproduct researchgate.net |
| Glyoxal | Absence of Water | Observed photoproduct researchgate.net |
| Glycolaldehyde | Absence of Water | Observed photoproduct researchgate.net |
| Polycondensation Products | Absence of Water | Observed photoproducts researchgate.net |
| C4H7NO5 (non-derivatized) | Pure TEGDN, 10 days photolysis | Tentatively identified via LC/MS researchgate.net |
| C6H11NO6 (non-derivatized) | Pure TEGDN, 10 days photolysis | Tentatively identified via LC/MS researchgate.net |
Hydrolytic Stability and Kinetics in Aqueous Environments
This compound (TEGDN) demonstrates considerable stability in aqueous environments under a range of conditions. Studies on its hydrolysis have found the process to be very slow, indicating a high degree of hydrolytic stability. researchgate.net
The degradation kinetics of TEGDN have been measured at various temperatures and pH levels. At temperatures of 30°C and 40°C, TEGDN appears to be stable in solutions with a pH ranging from 3 to 11. researchgate.net Even under harsh alkaline conditions (pH 12) at 30°C, only a minimal loss of 8% was observed after a three-month period. researchgate.net
An increase in temperature accelerates the degradation, although the rate remains slow. At 50°C, the degradation of TEGDN over a three-month period ranged from 11% to 32% across different pH levels. researchgate.net This resistance to hydrolysis suggests that it is not a primary degradation pathway for TEGDN in most natural environmental conditions. researchgate.net
The following table presents the hydrolytic degradation data for TEGDN under various conditions.
| Temperature (°C) | pH | Incubation Period | Degradation (%) |
| 30 | 3 - 11 | 3 Months | Stable researchgate.net |
| 40 | 3 - 11 | 3 Months | Stable researchgate.net |
| 30 | 12 | 3 Months | 8 researchgate.net |
| 50 | Varied | 3 Months | 11 - 32 researchgate.net |
Energetic Performance and Formulation Science
Role as an Energetic Plasticizer in Propellant and Explosive Formulations
Molecular Interactions with Energetic Matrices (e.g., Nitrocellulose)
Molecular dynamics simulations have been employed to understand the intricate interactions between plasticizers and nitrocellulose. These simulations reveal that the introduction of nitrate (B79036) groups, as are present in TEGDN, can decrease the structural stability of the cellulose (B213188) backbone by disrupting the hydrogen bond network. rsc.orgsoton.ac.uk The plasticizing effect is achieved as TEGDN molecules position themselves between the nitrocellulose polymer chains, increasing the intermolecular distance and enhancing the flexibility of the matrix. This process is vital for achieving the desired mechanical properties in the final propellant formulation.
Impact on Formulation Stability and Ballistic Properties
The incorporation of TEGDN into propellant formulations has a significant impact on both their stability and ballistic properties. Chemically, TEGDN is noted for its superior stability compared to nitroglycerin and even nitrocellulose itself. imemg.org This enhanced stability is a critical factor in the safety and long-term storage of munitions. Propellant formulations containing TEGDN are subject to rigorous stability testing, with military specifications often requiring that the propellant does not exhibit an exotherm onset at a temperature lower than 225°C as determined by differential thermal analysis. everyspec.com
Combustion and Detonation Studies
The energetic performance of TEGDN is fundamentally characterized by its combustion and detonation behavior. These properties are extensively studied to understand and predict the performance of TEGDN-based propellants and explosives.
Research on Burning Rate and Energy Release Profiles
The burning rate of propellants containing TEGDN is a critical parameter that dictates their suitability for various applications. Research has shown that the burning rate of TEGDN-based propellants can be effectively tailored through the use of catalysts. For example, studies have demonstrated that certain catalysts can increase the burning rate by over 6.3% and decrease the burning rate pressure exponent by 14.58% within a specific pressure range. rawdatalibrary.net
The energy release profile of TEGDN is characterized by a lower heat of explosion compared to nitroglycerin. imemg.org This property is advantageous in the formulation of flashless and non-erosive low-calorific smokeless powders. imemg.org The thermal decomposition of TEGDN has been studied using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which show that it undergoes exothermic decomposition at elevated temperatures. researchgate.net The kinetics of this decomposition are influenced by pressure, with the apparent activation energy increasing with higher pressures. researchgate.net
Thermochemical Simulations for Performance Metrics (e.g., Specific Impulse)
Thermochemical simulations are a vital tool for predicting the performance of propellants containing TEGDN without the need for extensive and costly experimental testing. These simulations, often conducted using specialized software, can calculate key performance metrics such as specific impulse (Isp), which is a measure of the efficiency of a rocket or jet engine.
For metallized monopropellants containing TEGDN, thermochemical simulations utilizing the compound's heat of formation (-394 kJ/mol) and considering the combustion products can predict the density-specific impulse. Theoretical studies have also been conducted to predict the specific impulse of propellant formulations containing TEGDN and other energetic components. For instance, a propellant with TEGDN as a plasticizer, along with an energetic explosive, an oxidant, and a metal fuel, has been calculated to have a standard measured specific impulse greater than 2450 N·s/kg. scispace.com These computational models are essential for the design and optimization of new and existing propellant formulations.
Comparative Studies with Other Energetic Materials (e.g., Nitroglycerin)
Comparative studies of TEGDN with other energetic materials, particularly nitroglycerin, are crucial for understanding its relative advantages and disadvantages. TEGDN is considered a less sensitive alternative to nitroglycerin, exhibiting significantly lower sensitivity to shock and friction. imemg.org This makes it a more safely handled component in propellant manufacturing. imemg.org
While TEGDN has a lower heat of explosion and detonation velocity compared to nitroglycerin, it produces a higher detonation gas volume. imemg.org This characteristic can be beneficial in applications where a high gas output is desired. The lower energy content of TEGDN results in a reduced explosive power, as indicated by a lower lead block test value. imemg.org However, its superior thermal stability and ability to withstand cold temperatures without solidifying make it a valuable component in modern propellant formulations. imemg.org
Below is a comparative table of the properties of Triethylene glycol dinitrate and Nitroglycerin.
| Property | This compound | Nitroglycerin |
| Chemical Formula | C₆H₁₂N₂O₈ | C₃H₅N₃O₉ |
| Molecular Weight | 240.17 g/mol | 227.09 g/mol |
| Nitrogen Content | 11.67% | 18.50% |
| Oxygen Balance | -66.7% | +3.5% |
| Density | 1.335 g/cm³ | 1.591 g/cm³ |
| Solidification Point | -19°C | +13.2°C |
| Heat of Explosion | 725 kcal/kg | 1616 kcal/kg |
| Detonation Velocity | ~2000 m/s | ~7600 m/s |
| Detonation Gas Volume | 1202 L/kg | 782 L/kg |
| Lead Block Test | 320 cm³/10g | 520 cm³/10g |
This table presents a summary of key properties for this compound and Nitroglycerin, highlighting their differences in chemical composition, physical state, and energetic performance. imemg.org
Development of Insensitive Munitions (IM) Formulations
This compound (TEGDN) is a critical component in the formulation of insensitive munitions (IM) due to its efficacy as an energetic plasticizer that reduces the sensitivity of explosives and propellants to unintended stimuli such as shock, friction, and heat. Its molecular structure and chemical properties allow for its incorporation into various energetic compositions, enhancing their safety and stability without drastically compromising performance. Research into TEGDN-based formulations has been extensive, leading to its use in several military-grade explosives and propellants designed to meet stringent IM requirements.
Research Findings
Scientific investigations have consistently demonstrated the advantages of incorporating TEGDN into IM formulations. It is often considered a safer alternative to more sensitive energetic plasticizers like nitroglycerin (NG). Studies have shown that TEGDN possesses greater chemical and thermal stability, as well as reduced sensitivity to impact, shock, and friction compared to nitroglycerin. This has made it a valuable ingredient in the development of low-vulnerability ammunition (LOVA) and other IM systems.
One notable application of TEGDN is in polymer-bonded explosives (PBX). For instance, the thermobaric explosive composition PBXN-103 includes TEGDN as part of its binder system. This formulation is designed for specific applications where a reduced sensitivity to detonation is crucial. The inclusion of TEGDN, along with other components, helps to achieve the desired insensitivity characteristics of the munition.
In the realm of gun propellants, TEGDN has been used in nitramine-based formulations. Research has explored the effects of varying the content of energetic fillers like RDX within a propellant system plasticized with a mixture containing TEGDN. These studies have shown that it is possible to tailor the mechanical and combustion properties of the propellant. For instance, the impact strength of such propellants can be optimized by adjusting the RDX content, demonstrating the formulation flexibility offered by using a TEGDN-based plasticizer system.
The following data tables provide a comparative overview of TEGDN's properties and its application in a specific IM formulation.
Data Tables
Table 1: Comparison of Explosive Properties of TEGDN and Nitroglycerin
| Property | TEGDN | Nitroglycerin |
|---|---|---|
| Explosion Temperature (5 s) | 225°C | 222°C |
| Detonation Gas Volume | 1202 l/kg | 782 l/kg |
| Detonation Velocity | 2000 m/s | 7600 m/s |
| Heat of Explosion | 725 kcal/kg | 1616 kcal/kg |
| Lead Block Test (Impact Sensitivity) | 320 cm³/10 g | 520 cm³/10 g |
| Card Gap Test (Shock Sensitivity) | 0.48 cm (0.19 in) | 2.31 cm (0.91 in) |
Table 2: Composition and Properties of PBXN-103
| Component | Percentage by Weight |
|---|---|
| Ammonium Perchlorate (AP) | 40% |
| Aluminum (Al) | 27% |
| Trimethylolethane Trinitrate (TMETN) | 23% |
| Nitrocellulose (NC) | 6% |
| This compound (TEGDN) | 2.5% |
| Ethyl Centralite (EC) | 1.3% |
| Resorcinol (Res) | 0.2% |
| Property | Value |
| Density | 1.88 g/cm³ |
| Velocity of Detonation (VOD) | 7.66 km/s |
| Detonation Pressure (Pcj) | 13.3 GPa |
Table 3: Impact Strength of Nitramine Propellant with NC/NG/TEGDN-based Plasticizer at Varying RDX Content
| RDX Content (% by weight) | Impact Strength at Room Temperature (kJ/m²) | Impact Strength at Low Temperature (-40°C) (kJ/m²) |
|---|---|---|
| 10% | - | - |
| 20% | - | - |
| 30% | 14.08 | 5.92 |
| 40% | 8.89 | - |
Environmental Fate and Degradation Research of Triethylene Glycol Dinitrate
Triethylene glycol dinitrate (TEGDN) is an energetic plasticizer utilized in the formulation of explosives and propellants. wikipedia.org Understanding its behavior and persistence in the environment is crucial for assessing its potential impact. Research into the environmental fate of TEGDN focuses on its mobility in soil and water, its susceptibility to biodegradation, and its long-term transformation dynamics.
Advanced Analytical Techniques for Triethylene Glycol Dinitrate Research
Chromatographic Methods for Quantitative Analysis
Chromatography is a fundamental tool for the separation and quantification of TEGDN and its related compounds. Gas and liquid chromatography are particularly prominent in this field.
Gas Chromatography (GC) is a powerful technique for the determination of volatile and semi-volatile compounds like TEGDN, even at trace levels. The method involves separating components of a sample in a gaseous mobile phase. For nitrate (B79036) esters, GC is often coupled with a sensitive detector, such as an electron capture detector (ECD) or a mass spectrometer (MS), to achieve low detection limits. mdpi.com The analysis of related nitrate esters, such as Ethylene (B1197577) Glycol Dinitrate (EGDN), demonstrates the utility of GC for detecting explosive residues in environmental and forensic samples. mdpi.comnih.gov
Methodologies often involve a specific temperature program to ensure the separation of the analyte from the sample matrix. For instance, a typical GC oven program might start at an initial temperature, ramp up to a higher temperature at a controlled rate, and then hold, ensuring the elution of all compounds of interest. mdpi.com For example, in the analysis of EGDN, a temperature program started at 80°C, ramped to 130°C, then to 160°C, and finally to 250°C to ensure effective separation. mdpi.com
Table 1: Illustrative GC Parameters for Nitrate Ester Analysis
| Parameter | Condition |
|---|---|
| Column | DB5 (30 m x 0.32 mm) icm.edu.pl |
| Carrier Gas | Helium or Nitrogen mdpi.comicm.edu.pl |
| Injection Volume | 1 µL mdpi.com |
| Detector | Electron Capture Detector (ECD) or Mass Spectrometry (MS) mdpi.com |
| Oven Program Example | Initial 80°C, ramped to 250°C in stages mdpi.com |
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for analyzing the degradation products of TEGDN. humanjournals.com It is particularly useful for compounds that are thermally labile or not sufficiently volatile for GC. Reversed-phase HPLC (RP-HPLC) is a common mode used for this purpose, where a nonpolar stationary phase is used with a polar mobile phase. humanjournals.commolnar-institute.com
In the analysis of TEGDN and related compounds, HPLC can be used to separate impurities and degradation products. researchgate.net For example, a study on nitroglycerin (NG) containing TEGDN utilized HPLC coupled with Time-of-Flight Mass Spectrometry (HPLC-TOFMS) to identify propanetriol dinitrate impurities. researchgate.net The method employed a C18 column and a mobile phase consisting of a methanol (B129727) and water mixture. researchgate.net This approach, known as a stability-indicating method, is crucial for assessing how the quality of a substance varies over time under the influence of environmental factors. humanjournals.com Forced degradation studies are often performed to intentionally degrade the sample to ensure the analytical method can effectively separate the degradation products from the parent compound. humanjournals.comresearcher.life
Table 2: Typical HPLC Conditions for TEGDN and Related Compound Analysis
| Parameter | Condition |
|---|---|
| Column | Gemini 5µ C18 (250 mm x 4.6 mm) researchgate.net |
| Mobile Phase | 55% Methanol and 45% Water researchgate.net |
| Detection | Photodiode Array (PDA) / Mass Spectrometry (MS) researchgate.net |
| Flow Rate | 0.8 mL/min researchgate.net |
| Ion Source Mode | Negative mode electrospray-ion (ESI) researchgate.net |
Thermal Analysis Techniques
Thermal analysis techniques are critical for understanding the thermal stability and decomposition behavior of energetic materials like TEGDN.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. perkinelmer.com It is extensively used to investigate the thermal behavior and decomposition kinetics of TEGDN. researchgate.netresearchgate.net DSC studies show that TEGDN exhibits a significant exothermic decomposition peak. In one study, this peak was observed at approximately 215.68°C.
By conducting DSC experiments at various heating rates, kinetic parameters such as the apparent activation energy (Ea) and the pre-exponential factor (A) can be determined. researchgate.netnmt.edu These parameters are vital for modeling the decomposition reaction and assessing thermal stability. nih.gov Research has shown that these kinetic parameters are influenced by external pressure. researchgate.net For example, the activation energy for TEGDN decomposition was found to be 106.54 kJ·mol⁻¹ at 0.1 MPa, increasing to 120.82 kJ·mol⁻¹ at 2 MPa. researchgate.net This indicates that higher pressure can alter the decomposition mechanism. researchgate.netnih.gov The critical temperature of thermal explosion can also be estimated from DSC data. researchgate.net
Table 3: Kinetic Parameters of TEGDN Decomposition Determined by DSC
| Pressure (MPa) | Apparent Activation Energy (Ea) (kJ·mol⁻¹) | Pre-exponential Factor (A) (s⁻¹) | Critical Explosion Temperature (°C) |
|---|---|---|---|
| 0.1 | 106.54 researchgate.net | 10⁹.¹⁷ researchgate.net | 191.05 researchgate.net |
| 2 | 120.82 researchgate.net | 10¹⁰.⁵⁶ researchgate.net | 207.59 researchgate.net |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu It is used in conjunction with DSC to characterize the decomposition of TEGDN. researchgate.netscispace.com TGA provides information on the temperature ranges over which decomposition occurs and the extent of mass loss at each stage. etamu.edu
For double-base propellants containing TEGDN and nitrocellulose (NC), TGA coupled with other techniques like MS and FTIR has shown that the decomposition occurs in stages. researchgate.net The first stage typically involves the volatilization and decomposition of TEGDN, followed by the decomposition of NC at a higher temperature. researchgate.net The mass loss profiles obtained from TGA indicate the formation of gaseous byproducts during decomposition. Dynamic thermogravimetry, where the sample mass is recorded as the temperature changes linearly, is a common mode for studying such decomposition processes. etamu.edu
Table 4: TGA Decomposition Stages for a TEGDN/NC Propellant
| Decomposition Stage | Description | Typical Temperature Range |
|---|---|---|
| First Stage | Volatility and decomposition of TEGDN researchgate.net | Lower temperature range |
| Second Stage | Decomposition of Nitrocellulose (NC) researchgate.net | Higher temperature range |
Mass Spectrometry for Molecular Characterization
Mass Spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a vital tool for the molecular characterization of compounds and the identification of unknown substances, such as degradation products. gcms.cz When coupled with a chromatographic separation technique like GC (GC-MS) or HPLC (LC-MS), it provides definitive identification of the separated components. icm.edu.plgcms.cz
For nitrate esters, electron ionization (EI) is a common method used in MS. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the molecule. While specific mass spectra for TEGDN are not detailed in the provided context, analysis of the related compound Ethylene Glycol Dinitrate (EGDN) reveals characteristic fragments. These include ions at m/z 46 (NO₂) and m/z 76 (CH₂NO₃). icm.edu.pl Such fragmentation patterns are crucial for confirming the identity of nitrate esters in complex samples. The molecular formula of TEGDN is C₆H₁₂N₂O₈, and its molecular weight is 240.17 g/mol . nih.gov
Table 5: Characteristic Mass Fragments for Related Nitrate Esters
| m/z (Mass-to-Charge Ratio) | Corresponding Ion Fragment | Associated Compound |
|---|---|---|
| 46 | NO₂⁺ icm.edu.pl | Ethylene Glycol Dinitrate icm.edu.pl |
| 76 | CH₂NO₃⁺ icm.edu.pl | Ethylene Glycol Dinitrate icm.edu.pl |
| 30 | NO⁺, CH₂O⁺ icm.edu.pl | Ethylene Glycol Dinitrate icm.edu.pl |
Future Research Trajectories and Interdisciplinary Applications
Integration with Nano-Energetics Research
The field of energetic materials is increasingly focusing on the integration of nanomaterials to enhance performance characteristics, and Triethylene Glycol Dinitrate (TEGDN) is a relevant compound in this area of research. Nano-energetics involves the use of materials at the nanoscale to create formulations with superior energy release rates, increased combustion efficiency, and tailored sensitivity. mdpi.comnih.govarmy.mil The incorporation of nano-sized energetic components into TEGDN-based propellants and explosives offers promising avenues for future development. nih.gov
Research has demonstrated that the addition of nano-sized additives, such as graphene nanoplates, to propellants containing TEGDN can significantly influence their combustion characteristics. nih.gov Nano-graphene-based materials are noted for their ability to act as combustion catalysts, potentially increasing the burning rate of TEGDN formulations. nih.gov The high surface area of nanomaterials allows for more intimate contact between the fuel and oxidizer components, leading to faster reaction kinetics. nih.gov
Future research will likely focus on optimizing the compatibility and dispersion of various nanoparticles within the TEGDN matrix to achieve desired performance enhancements while maintaining stability and safety. The long-term stability and aging characteristics of these nano-enhanced TEGDN formulations will also be a critical area of study.
Computational Modeling Advancements for Predictive Research
Computational modeling has emerged as a powerful tool in the field of energetic materials, enabling the prediction of material properties and behavior, thereby accelerating research and development while reducing the need for hazardous and expensive experimental testing. mdpi.comnih.gov For this compound, computational methods are being employed to understand its molecular structure, predict its performance, and assess its stability.
Key Computational Approaches:
| Modeling Technique | Application for TEGDN Research | Predicted Properties |
| Density Functional Theory (DFT) | Calculation of electronic structure and fundamental chemical properties. | Heat of formation, density, detonation velocity, detonation pressure. mdpi.com |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of TEGDN molecules to understand thermal decomposition and sensitivity. | Thermal stability, reaction mechanisms, response to shock or impact. |
| Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) | Development of statistical models to correlate molecular structure with macroscopic properties. | Sensitivity, performance parameters, and thermal stability based on molecular descriptors. rsc.org |
| Machine Learning (ML) | Utilization of algorithms to learn from existing experimental and computational data to predict properties of new formulations. | Performance and stability parameters of TEGDN-based compositions. rsc.orgnih.gov |
Advancements in computational chemistry allow for the detailed analysis of the thermal decomposition pathways of TEGDN. researchgate.net By simulating the bond-breaking and formation processes at the molecular level, researchers can gain insights into the initial steps of decomposition, which is crucial for predicting stability and shelf-life. These models can also predict the detonation properties of TEGDN with a reasonable degree of accuracy, aiding in the design of new energetic formulations. dtic.mil
The use of machine learning algorithms, trained on extensive datasets of known energetic materials, represents a frontier in predictive research. rsc.orgnih.gov These models can rapidly screen virtual libraries of TEGDN derivatives or formulations to identify candidates with improved performance and reduced sensitivity. The integration of high-throughput computational screening with experimental validation has the potential to significantly accelerate the discovery of next-generation energetic materials based on TEGDN. nih.gov
Standardization Efforts in Energetic Materials Science
Standardization of testing and characterization methods is critical in the field of energetic materials science to ensure the reliability, comparability, and safe handling of compounds like this compound. etusersgroup.org The inherent hazards associated with energetic materials necessitate the use of well-defined and universally accepted protocols for determining their sensitivity, performance, and stability.
Organizations such as the ET Users Group are instrumental in developing and promoting standardized procedures for energetic materials testing. etusersgroup.org The primary goal of such groups is to minimize variability in test results between different laboratories, which is achieved through a multi-faceted approach: etusersgroup.org
Machine Calibration and Verification: Ensuring that the equipment used for testing is properly calibrated and functions according to established standards.
Standardized Operational Procedures: Implementing uniform protocols for conducting tests, including sample preparation and application.
Consistent Reaction Detection: Utilizing agreed-upon criteria for identifying and interpreting a positive reaction in sensitivity tests.
Round Robin Testing: Conducting inter-laboratory studies where the same material is tested by multiple facilities to assess the reproducibility of the standardized methods. etusersgroup.org
For TEGDN, standardization is crucial across a range of characterization techniques:
Standardized Tests for Energetic Materials:
| Test Category | Specific Tests | Purpose |
| Sensitivity Tests | Impact Test, Friction Test, Electrostatic Discharge (ESD) Test | To determine the stimulus required to initiate a reaction, which is critical for safe handling and processing. etusersgroup.org |
| Thermal Stability Tests | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | To evaluate the material's response to heat and determine its decomposition kinetics and thermal explosion risk. researchgate.net |
| Performance Tests | Detonation Velocity Measurement, Cylinder Expansion Test | To quantify the energetic output and performance characteristics of the material. |
The establishment of comprehensive and validated standards for TEGDN and other energetic materials facilitates international collaboration, supports regulatory compliance, and ultimately enhances the safety and reliability of energetic systems. navy.milnato.int Future efforts will continue to focus on refining existing standards and developing new ones to address the novel properties of advanced energetic materials, including those incorporating nanotechnology.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for characterizing the molecular structure of TEGDN?
- Methodology : Utilize X-ray diffraction for crystallographic analysis, complemented by computational tools such as SMILES notation (e.g.,
C(COCCO[N+](=O)[O-])OCCO[N+](=O)[O-]) to confirm connectivity. PubChem and EPA DSSTox databases provide validated spectroscopic data (e.g., exact mass: 240.059 g/mol) for cross-referencing .
Q. How can the thermal decomposition behavior of TEGDN be analyzed?
- Methodology : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled atmospheric pressure. TEGDN exhibits an exothermic decomposition peak at ~215.68°C, with mass loss profiles indicating gaseous byproducts (e.g., NO) .
Q. What standardized protocols are used to determine physical properties like density and melting point?
- Methodology : Measure density via pycnometry (reported as 1.33 g/cm³) and melting point using cryoscopic techniques (-19°C). These properties are critical for assessing compatibility with polymers in propellant formulations .
Q. What synthesis routes are employed for TEGDN production?
- Methodology : Nitrate triethylene glycol using mixed nitric-sulfuric acid under controlled temperatures. Microreactor synthesis achieves higher yields (86.39%) compared to batch processes by optimizing nitration agent ratios and liquid hourly space velocity (LHSV) .
Advanced Research Questions
Q. How can TEGDN be optimized as a plasticizer in composite propellants?
- Methodology : Formulate propellants with TEGDN (2–14% w/w) alongside metriol trinitrate, nitrocellulose, and aluminum. Use rheological studies to assess plastisol stability and closed-bomb testing to quantify combustion efficiency (e.g., specific impulse: 226.6–3677 gm·s/gm) .
Q. What experimental designs evaluate TEGDN’s biodegradation in environmental systems?
- Methodology : Inoculate activated sludge cultures with TEGDN and monitor degradation via thin-layer chromatography (TLC). Aerobic conditions favor denitration to water-soluble intermediates, though volatility complicates aqueous-phase studies .
Q. How is neurotoxicity assessed in preclinical models exposed to TEGDN?
- Methodology : Administer TEGDN intraperitoneally in rats (LD: 321–995 mg/kg) and measure CNS depression via pentobarbital sleep-time extension (82 to 175 min at 250 mg/kg). Behavioral assays (e.g., sensorimotor integration tests) validate neurotoxic thresholds .
Q. What parameters govern TEGDN synthesis in microreactors for improved safety and yield?
- Methodology : Optimize nitrating acid-to-alcohol molar ratios (1.5–2.0) and LHSV (10–50 mL/min) in silicon-based microreactors. Continuous flow systems reduce hazardous intermediate accumulation, achieving >86% yield .
Q. How are theoretical performance metrics (e.g., specific impulse) calculated for metallized monopropellants containing TEGDN?
- Methodology : Conduct thermochemical simulations using NASA CEA or similar software. Inputs include TEGDN’s heat of formation (-394 kJ/mol) and combustion products (CO, HO, AlO) to predict density-specific impulse (~2.382 Spg) .
Q. What role do fluorinated additives play in modifying TEGDN-based propellant combustion?
- Methodology : Incorporate TiO-fluorinated acrylate nanoparticles (5–10% w/w) into TEGDN-plasticized propellants. Closed-bomb calorimetry reveals enhanced burn rates and reduced pressure exponents due to catalytic surface effects .
Notes
- Conflicting Data : While microreactor synthesis () reports high yields, traditional batch methods () may require post-purification.
- Regulatory Status : TEGDN is listed under U.S. Commerce Control List (1C111.c.2) for export restrictions .
- Safety : Volatility and azeotrope formation (e.g., with water) necessitate stringent handling protocols to mitigate inhalation hazards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
